molecular formula C23H26N4O4 B2840881 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide CAS No. 887212-31-9

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide

Cat. No.: B2840881
CAS No.: 887212-31-9
M. Wt: 422.485
InChI Key: DBDHOQINTYUYPZ-UHFFFAOYSA-N
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Description

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a benzo[d][1,3]dioxole moiety and a pyrrolidinone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactions One common approach starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from catechol and methylene chloride under basic conditions to form the dioxole ring This intermediate is then reacted with piperazine and a suitable carboxylating agent to introduce the piperazine-1-carboxamide functionality

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The pyrrolidinone group can be reduced to form the corresponding pyrrolidine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the piperazine ring.

Major Products

    Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Pyrrolidine derivatives from the reduction of the pyrrolidinone group.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds or ionic interactions. The pyrrolidinone group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine: Lacks the pyrrolidinone group, which may result in different biological activity.

    N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide: Lacks the benzo[d][1,3]dioxole moiety, which may affect its binding properties and efficacy.

    4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide: Similar structure but with a different substitution pattern on the pyrrolidinone ring.

Uniqueness

The unique combination of the benzo[d][1,3]dioxole moiety, piperazine ring, and pyrrolidinone group in 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide contributes to its distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c28-22-13-18(15-27(22)19-4-2-1-3-5-19)24-23(29)26-10-8-25(9-11-26)14-17-6-7-20-21(12-17)31-16-30-20/h1-7,12,18H,8-11,13-16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDHOQINTYUYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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